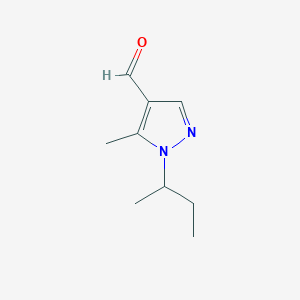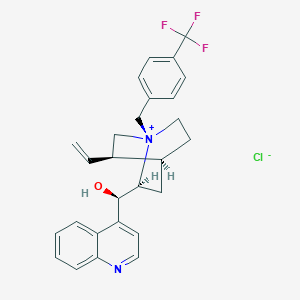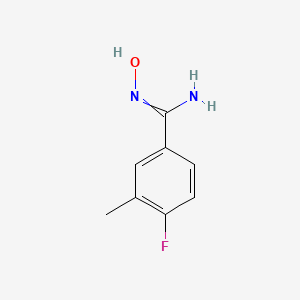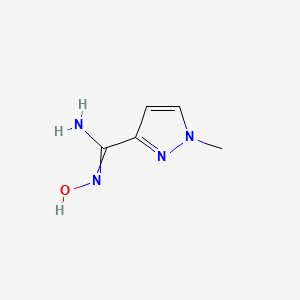
3-(4-Chloro-3-nitro-phenyl)-acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-nitro-phenyl)-acrylonitrile is an organic compound with the molecular formula C9H5ClN2O2 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an acrylonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitro-phenyl)-acrylonitrile typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired acrylonitrile derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-3-nitro-phenyl)-acrylonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The acrylonitrile moiety can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: 3-(4-Chloro-3-amino-phenyl)-acrylonitrile.
Oxidation: 3-(4-Chloro-3-nitro-phenyl)-acrylic acid.
Applications De Recherche Scientifique
3-(4-Chloro-3-nitro-phenyl)-acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-3-nitro-phenyl)-acrylonitrile largely depends on its chemical structure. The nitro group can participate in redox reactions, while the acrylonitrile moiety can undergo polymerization. The chloro group can be involved in nucleophilic substitution reactions, making the compound versatile in various chemical processes. Molecular targets and pathways would vary based on the specific application, such as enzyme inhibition in biological systems or radical formation in polymerization reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-nitrophenol: Similar in structure but lacks the acrylonitrile group.
4-Chloro-2-nitroaniline: Contains an amine group instead of the acrylonitrile moiety.
4-Chloro-3-nitrobenzophenone: Features a ketone group instead of the acrylonitrile.
Uniqueness
3-(4-Chloro-3-nitro-phenyl)-acrylonitrile is unique due to the presence of both the nitro and acrylonitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry and material science.
Propriétés
Formule moléculaire |
C9H5ClN2O2 |
|---|---|
Poids moléculaire |
208.60 g/mol |
Nom IUPAC |
3-(4-chloro-3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-4-3-7(2-1-5-11)6-9(8)12(13)14/h1-4,6H |
Clé InChI |
MXNLIBLJZRWQCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=CC#N)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



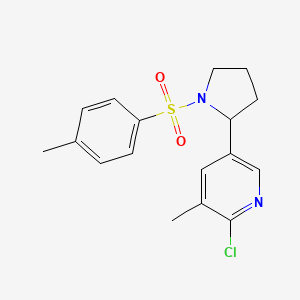
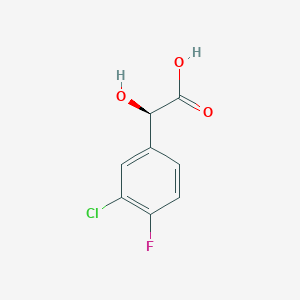
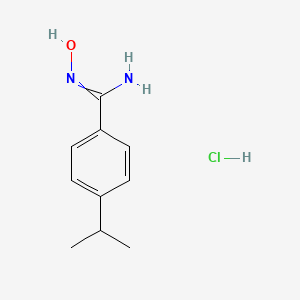

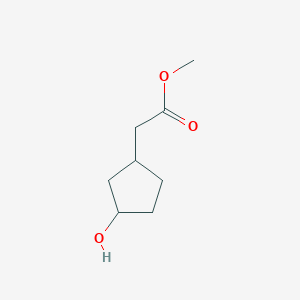
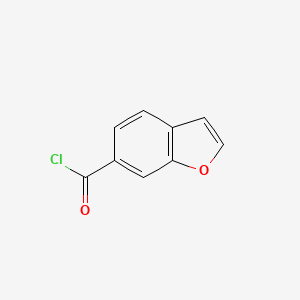
![Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11818350.png)

